

IUPAC name for C9H9ClO2

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Compound of Interest

Compound Name: *Ethyl 4-chlorobenzoate*

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An In-depth Technical Guide on the Core Biological Activities of Clofibrate Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibrate acid, the active metabolite of several lipid-lowering fibrate drugs, is a well-characterized peroxisome proliferator-activated receptor α (PPAR α) agonist.^{[1][2][3]} This technical guide provides a comprehensive overview of the molecular mechanisms, biological effects, and relevant experimental data pertaining to clofibrate acid. It is intended to serve as a resource for researchers in metabolic diseases, oncology, and plant sciences, as well as for professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for studying its effects, and visualizes its primary signaling pathway.

Introduction

Clofibrate acid, chemically known as 2-(4-chlorophenoxy)-2-methylpropanoic acid, is the biologically active form of drugs such as clofibrate, etofibrate, and theofibrate.^[4] Upon administration, these parent drugs are rapidly hydrolyzed by tissue and serum esterases to yield clofibrate acid.^[5] Its primary pharmacological action is the modulation of lipid metabolism, which has been leveraged in the treatment of hyperlipidemia.^[1] Beyond its effects on lipids, clofibrate acid has been shown to have pleiotropic effects, including anti-angiogenic and anti-cancer activities, as well as acting as an inhibitor of auxin activity in plants.^[6]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of clofibrate acid is presented in Table 1. This data is essential for experimental design, including formulation and delivery.

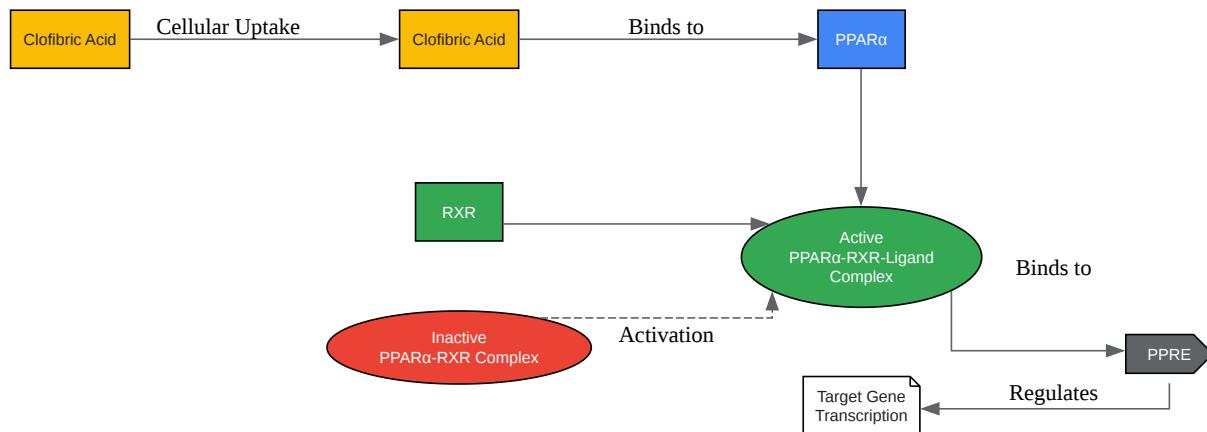
Property	Value	Reference
IUPAC Name	2-(4-Chlorophenoxy)-2-methylpropanoic acid	[4]
Molecular Formula	<chem>C10H11ClO3</chem>	[1] [4]
Molecular Weight	214.65 g/mol	[1]
CAS Number	882-09-7	[1]
Melting Point	118-123 °C	[4]
pKa	3.18 (predicted)	[1]
Appearance	Pale yellow to brownish solid	[1]
Solubility	Soluble in ethanol, ether, acetone, chloroform, and methanol	[7]

Mechanism of Action and Signaling Pathway

The principal mechanism of action of clofibrate acid is the activation of the Peroxisome Proliferator-Activated Receptor α (PPAR α), a nuclear receptor that functions as a ligand-activated transcription factor.[\[1\]](#)[\[8\]](#)

PPAR α Signaling Pathway

Upon binding to PPAR α , clofibrate acid induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[\[8\]](#) This binding event modulates the transcription of genes involved in various aspects of lipid metabolism.



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Figure 1: PPAR α Signaling Pathway Activation by Clofibrate Acid.

Effects on Gene Expression

The activation of PPAR α by clofibrate acid leads to the upregulation of genes involved in fatty acid uptake, binding, and catabolism, including those for acyl-CoA synthetase, fatty acid binding protein, and enzymes of the peroxisomal and mitochondrial β -oxidation pathways.^[8] A notable target gene is Acyl-CoA oxidase 1 (ACOX1), a key enzyme in peroxisomal β -oxidation.^[8] Conversely, it can downregulate the expression of genes involved in inflammation and lipid synthesis.

Experimental Protocols

In Vitro PPAR α Transactivation Assay

This experiment is designed to quantify the agonist activity of clofibrate acid on PPAR α .

Methodology:

- Cell Culture: Utilize a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently transfected with two plasmids: one expressing the PPAR α ligand-binding domain

fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

- Treatment: Treat the transfected cells with varying concentrations of clofibric acid (e.g., 0.1 μ M to 100 μ M) for 24 hours. A vehicle control (e.g., DMSO) should be included.
- Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the log of the clofibric acid concentration to determine the EC₅₀ value. An EC₅₀ of 50 μ M has been reported in a transactivation assay.[3]

Gene Expression Analysis in a Biological System

This protocol outlines the steps to assess the effect of clofibric acid on the expression of PPAR α target genes in an in vivo model, such as the common carp (Cyprinus carpio).[8]

Methodology:

- Animal Exposure: Expose the experimental animals (e.g., common carp) to pharmacologically relevant concentrations of clofibric acid in their water for a defined period. Include a control group with no clofibric acid exposure.
- Tissue Collection: At the end of the exposure period, euthanize the animals and collect relevant tissues, such as the liver, where PPAR α is highly expressed.
- RNA Extraction and cDNA Synthesis: Isolate total RNA from the tissue samples using a suitable method (e.g., TRIzol reagent) and reverse transcribe the RNA into cDNA.
- Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for PPAR α target genes (e.g., ACOX1, CYP4A), and a reference gene for normalization (e.g., β -actin or GAPDH).
- Data Analysis: Calculate the relative fold change in gene expression in the clofibric acid-treated group compared to the control group using the $\Delta\Delta Ct$ method.

Other Biological Activities

Inhibition of Auxin Response in Plants

Clofibrate acid is also recognized for its anti-auxin properties in plants.^{[9][10]} It has been demonstrated to inhibit auxin-induced gene expression and physiological responses such as lateral root formation and gravitropism in *Arabidopsis thaliana*.^[10] The proposed mechanism involves the impairment of the auxin signaling pathway by affecting the stability of Aux/IAA proteins.^[10]

Anti-Angiogenic and Anti-Cancer Effects

In the context of oncology, clofibrate acid has been shown to suppress the production of prostaglandin E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF), leading to a decrease in vessel density and inhibition of tumor growth in animal models of ovarian cancer.^[6]

Conclusion

Clofibrate acid is a multifaceted compound with well-defined effects on lipid metabolism through the activation of the PPAR α signaling pathway. Its utility as a research tool extends to the fields of plant science and oncology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic and biological applications of clofibrate acid and related compounds. Researchers are encouraged to consider the pleiotropic effects of this molecule in their experimental designs.

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